molecular formula C17H23N5OS B297055 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B297055
M. Wt: 345.5 g/mol
InChI Key: YZEVGLYKDZQBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the triazole-thiol intermediate with 2-methyl-cyclohexyl-acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: It may be used as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide involves:

    Molecular Targets: It may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It can interfere with DNA synthesis, protein synthesis, or cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Uniqueness

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C17H23N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11,18H2,1H3,(H,19,23)

InChI Key

YZEVGLYKDZQBJA-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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